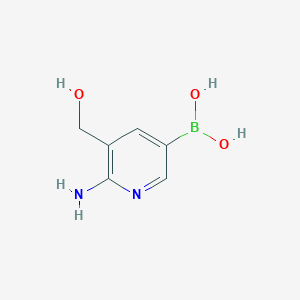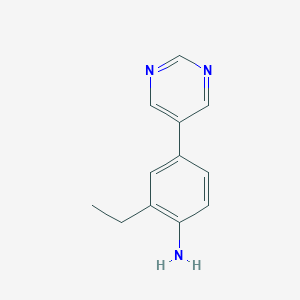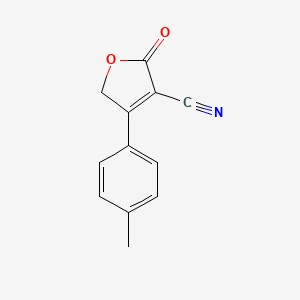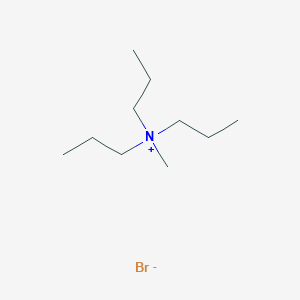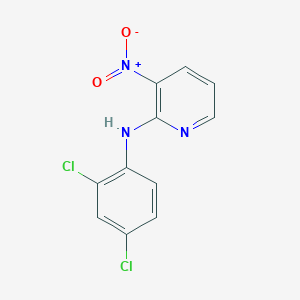
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group (-NO2) and a dichlorophenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine typically involves the nitration of a precursor compound followed by amination. One common method involves the nitration of 2-chloropyridine to form 2-chloro-3-nitropyridine, which is then reacted with 2,4-dichloroaniline under suitable conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Coupling Reactions: Boronic acids and palladium catalysts are typically employed.
Major Products Formed
Reduction: The major product is N-(2,4-Dichlorophenyl)-3-aminopyridin-2-amine.
Substitution: Products vary depending on the substituent introduced.
Coupling: Biaryl compounds are the primary products.
Scientific Research Applications
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine is unique due to its specific combination of a nitro group and a dichlorophenyl group attached to a pyridine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
61963-77-7 |
|---|---|
Molecular Formula |
C11H7Cl2N3O2 |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-7-3-4-9(8(13)6-7)15-11-10(16(17)18)2-1-5-14-11/h1-6H,(H,14,15) |
InChI Key |
YTINTZINGVRBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




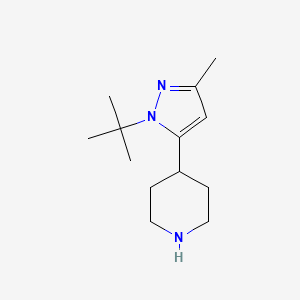
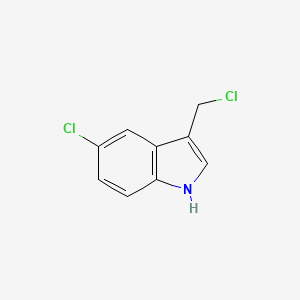
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)

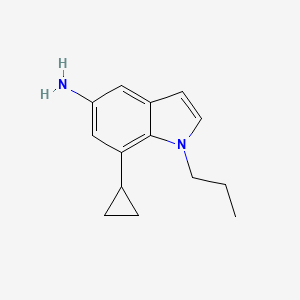
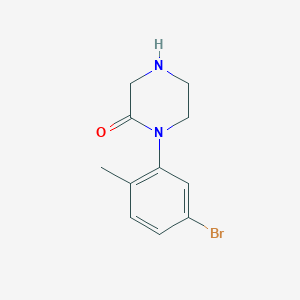
![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)
